molecular formula C9H11ClN2O5 B2451592 4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid CAS No. 2248404-07-9

4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid

Cat. No. B2451592
CAS RN: 2248404-07-9
M. Wt: 262.65
InChI Key: NZQNLFWQECJZIW-UHFFFAOYSA-N
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Description

4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CMOX, and it is a member of the oxazole family of compounds. In

Mechanism Of Action

The mechanism of action of CMOX is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. CMOX may also inhibit the growth of cancer cells by interfering with their DNA replication and cell division. Additionally, CMOX has been shown to have anti-inflammatory properties, which may be responsible for its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
CMOX has been shown to have a number of biochemical and physiological effects. In bacterial and fungal cells, CMOX inhibits cell wall synthesis, leading to cell death. In cancer cells, CMOX inhibits DNA replication and cell division, leading to cell death. Additionally, CMOX has been shown to have anti-inflammatory properties, which may be responsible for its potential use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CMOX in lab experiments is its broad spectrum of activity against bacteria and fungi. Additionally, CMOX has been shown to be effective against drug-resistant strains of bacteria and fungi. However, one limitation of using CMOX in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of CMOX. One area of research is the development of new antibiotics based on the structure of CMOX. Another area of research is the development of new anticancer drugs based on the mechanism of action of CMOX. Additionally, further research is needed to fully understand the mechanism of action of CMOX and its potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, CMOX is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis of CMOX involves the reaction of 4-chloro-5-amino-1,2-oxazole-3-carboxylic acid with isobutyl chloroformate in the presence of a base such as triethylamine. CMOX has been extensively studied for its potential applications in the field of medicine, including as an antibiotic, anticancer drug, and treatment for inflammatory diseases. While there are advantages to using CMOX in lab experiments, there are also limitations due to its potential toxicity. Future research is needed to fully understand the mechanism of action of CMOX and its potential applications in medicine.

Synthesis Methods

The synthesis of CMOX involves the reaction of 4-chloro-5-amino-1,2-oxazole-3-carboxylic acid with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. This synthesis method has been widely used in the preparation of CMOX for scientific research purposes.

Scientific Research Applications

CMOX has been extensively studied for its potential applications in the field of medicine. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, CMOX has been found to inhibit the growth of cancer cells, making it a potential anticancer drug. Furthermore, CMOX has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

properties

IUPAC Name

4-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O5/c1-9(2,3)16-8(15)11-6-4(10)5(7(13)14)12-17-6/h1-3H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQNLFWQECJZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NO1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(Tert-butoxy)carbonyl]amino}-4-chloro-1,2-oxazole-3-carboxylic acid

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